molecular formula C19H16Cl2N2OS B11047675 5-benzyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-methylpyrimidin-4(3H)-one

5-benzyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-methylpyrimidin-4(3H)-one

Cat. No.: B11047675
M. Wt: 391.3 g/mol
InChI Key: FDHQSXVBWGOTGG-UHFFFAOYSA-N
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Description

5-Benzyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-methylpyrimidin-4(3H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-methylpyrimidin-4(3H)-one typically involves the alkylation of 6-methyl-2-thiouracil with benzyl chloride and 2,4-dichlorobenzyl chloride. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-Benzyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-methylpyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-benzyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in bacterial or viral replication, thereby exhibiting antimicrobial or antiviral properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both benzyl and dichlorobenzyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H16Cl2N2OS

Molecular Weight

391.3 g/mol

IUPAC Name

5-benzyl-2-[(2,4-dichlorophenyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C19H16Cl2N2OS/c1-12-16(9-13-5-3-2-4-6-13)18(24)23-19(22-12)25-11-14-7-8-15(20)10-17(14)21/h2-8,10H,9,11H2,1H3,(H,22,23,24)

InChI Key

FDHQSXVBWGOTGG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)SCC2=C(C=C(C=C2)Cl)Cl)CC3=CC=CC=C3

Origin of Product

United States

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